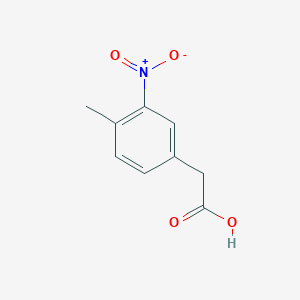

2-(4-Methyl-3-nitrophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-2-3-7(5-9(11)12)4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNKBDUWSKJHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592681 | |

| Record name | (4-Methyl-3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54941-44-5 | |

| Record name | (4-Methyl-3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-3-nitrophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Methyl-3-nitrophenyl)acetic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-3-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structural features, comprising a phenylacetic acid core functionalized with both a methyl and a nitro group, make it a valuable building block in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and an exploration of its applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 54941-44-5 | [1][2][3] |

| Molecular Formula | C9H9NO4 | [2][3] |

| Molecular Weight | 195.17 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Purity | ≥98% | [3] |

| Storage | Room temperature, sealed in a dry environment | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of a chemical compound. While specific spectra for this compound are often proprietary to chemical suppliers, typical spectral features can be inferred from its structure and data for closely related analogues. Researchers can obtain detailed NMR, HPLC, and LC-MS data from suppliers upon request.[1]

Expected Spectroscopic Characteristics:

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the acetic acid moiety, and the methyl group protons. The relative positions of the aromatic protons will be influenced by the directing effects of the methyl, nitro, and acetic acid groups.

-

13C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the carboxylic acid carbon, the benzylic carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carboxylic acid O-H and C=O stretching vibrations, as well as characteristic peaks for the C-NO2 stretching of the nitro group and C-H stretching of the aromatic ring and methyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the benzylic C-C bond.[5]

Synthesis of this compound

The synthesis of this compound typically involves the nitration of 4-methylphenylacetic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The directing effects of the methyl and acetyl groups on the phenyl ring guide the position of nitration.

Below is a detailed, step-by-step protocol for the synthesis of this compound, adapted from established nitration procedures for similar aromatic compounds.[6][7][8]

Experimental Protocol: Nitration of 4-Methylphenylacetic Acid

Causality Behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Strong Acid Catalyst: Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.

-

Controlled Addition: The slow, dropwise addition of the nitrating mixture ensures that the reaction temperature remains under control and minimizes localized overheating.

-

Quenching on Ice: Pouring the reaction mixture onto ice serves to quench the reaction by diluting the acid and precipitating the solid product.

-

Recrystallization: This purification step is essential to remove any unreacted starting material and isomeric byproducts, yielding a product of high purity.

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its most notable applications are in the development of targeted protein degraders and as a precursor for active pharmaceutical ingredients (APIs).

Role as a Protein Degrader Building Block

Targeted protein degradation using technologies like PROTACs has emerged as a powerful new therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound is classified as a "Protein Degrader Building Block," indicating its utility in the construction of PROTAC molecules.[3] The phenylacetic acid moiety can be incorporated into the linker region of a PROTAC. The carboxylic acid functional group provides a convenient handle for chemical modification and attachment to the E3 ligase ligand or the target protein ligand. The nitrophenyl group can influence the physicochemical properties of the linker, such as its rigidity, solubility, and cell permeability, which are critical for the overall efficacy of the PROTAC.

Caption: Role of the building block in a PROTAC mechanism.

Intermediate in Pharmaceutical Synthesis

Beyond its use in PROTACs, this compound and its isomers serve as important intermediates in the synthesis of various APIs. For instance, the closely related isomer, 2-methyl-3-nitrophenylacetic acid, is a known precursor in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease. While not the exact same molecule, this highlights the utility of the nitrophenylacetic acid scaffold in constructing complex and biologically active molecules.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the context of modern drug discovery. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it an attractive starting material for the construction of complex molecular architectures. Its role as a component in the design of PROTACs underscores its importance in the development of next-generation therapeutics aimed at targeted protein degradation. As research in this area continues to expand, the demand for and applications of such specialized building blocks are likely to grow, further solidifying the significance of this compound in the pharmaceutical and life sciences industries.

References

-

Current time information in Green Lake County, US. Google. Link

-

54941-44-5|this compound. BLDpharm. Link

-

CAS: 54941-44-5 Name: this compound. Aribo Biotechnology. Link

-

This compound, min 98%, 1 gram. HDH Pharma Inc. Link

-

54941-44-5 2-(4-Methyl-3-nitro-phenyl)acetic acid 3-硝基. Win-Win Chemical. Link

-

This compound. Sigma-Aldrich. Link

-

Synthesis method of 2-nitro-4-substituted phenylacetic acid. Google Patents. Link

-

Application Notes and Protocols: Experimental Procedure for the Nitration of 4-Methylbenzoic Acid. Benchchem. Link

-

SAFETY DATA SHEET. Thermo Fisher Scientific. Link

-

SAFETY DATA SHEET. Fisher Scientific. Link

-

This compound | CymitQuimica. CymitQuimica. Link

-

CAS: 54941-44-5 Name: this compound. Aribo Biotechnology. Link

-

SAFETY DATA SHEET. Fisher Scientific. Link

-

p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. Link

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Link

-

1261444-77-2|2-Hydroxy-2-(4-methyl-3-nitrophenyl)acetic acid. BLDpharm. Link

-

Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Google Patents. Link

-

Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Google Patents. Link

-

This compound (Cas 54941-44-5). Parchem. Link

-

3-Nitrophenylacetic acid | C8H7NO4 | CID 15876. PubChem. Link

-

4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364. PubChem. Link

-

Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Link

-

Nitration of Substituted Aromatic Rings and Rate Analysis. St. John Fisher University. Link

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Nanalysis. Link

-

Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. Link

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Link

-

3-NITROPHENYLACETIC ACID(1877-73-2) 13C NMR spectrum. ChemicalBook. Link

-

(p-Nitrophenyl)acetic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. Link

-

Mass Spectrometry: Fragmentation. University of Wisconsin-Madison. Link

-

2001-32-3|3-(2-Nitrophenyl)propanoic acid. Ambeed.com. Link

Sources

- 1. 54941-44-5|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 54941-44-5 2-(4-Methyl-3-nitro-phenyl)acetic acid 3-硝基-4-甲基苯乙酸 -Win-Win Chemical [win-winchemical.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 8. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

"2-(4-Methyl-3-nitrophenyl)acetic acid" CAS number 54941-44-5

An In-Depth Technical Guide to 2-(4-Methyl-3-nitrophenyl)acetic acid (CAS: 54941-44-5)

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Chemistry

This compound, registered under CAS number 54941-44-5, is a specialized aromatic carboxylic acid derivative.[1][2][3] Its structure, featuring a phenylacetic acid core functionalized with both a methyl and a nitro group, makes it a valuable intermediate in organic synthesis. The strategic placement of the electron-withdrawing nitro group and the electron-donating methyl group influences the reactivity of the aromatic ring and the benzylic position, opening diverse avenues for chemical modification. Notably, this compound is classified within product families such as "Protein Degrader Building Blocks," highlighting its relevance in cutting-edge drug discovery programs, particularly in the development of targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras).[1] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, covering its synthesis, properties, applications, and handling.

Physicochemical & Spectroscopic Profile

A clear understanding of a compound's physical and analytical characteristics is fundamental for its application in research and development. The properties of this compound are summarized below.

Properties Table

| Property | Value | Source(s) |

| CAS Number | 54941-44-5 | [1][2] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Synonyms | 4-Methyl-3-nitrophenylacetic acid, 3-nitro-p-tolylacetic acid | [2][4] |

| Appearance | Solid powder, may be yellow to yellow-green | |

| Melting Point | 132-136 °C | |

| Boiling Point | 374.5 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.346 g/cm³ (Predicted) | [2] |

| Purity | Typically available at ≥96-98% | [1][3][5] |

Analytical Data for Structural Confirmation

The following data, derived from synthetic procedures, are critical for verifying the compound's identity after synthesis or prior to use.[6]

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): The spectrum shows characteristic peaks for the carboxylic acid C=O stretch (1718 cm⁻¹), the C-O stretch (1267 cm⁻¹), and asymmetric/symmetric stretches of the nitro group (NO₂) at 1526 and 1340 cm⁻¹, respectively.[6]

-

¹H Nuclear Magnetic Resonance (¹H NMR) (500MHz, DMSO-d₆):

-

δ 12.56 (1H, s, -COOH)

-

δ 7.73-7.74 (1H, d, Ar-H)

-

δ 7.54-7.55 (1H, d, Ar-H)

-

δ 7.37-7.40 (1H, t, Ar-H)

-

δ 3.79 (2H, s, -CH₂-)

-

δ 2.28 (3H, s, -CH₃)[6]

-

Synthesis Protocol: Nitration of 2-Methylphenylacetic Acid

The most direct synthesis of this compound involves the electrophilic nitration of 2-methylphenylacetic acid.[6][7] The methyl group is an ortho-, para-director; however, the steric hindrance at the ortho-position and the reaction conditions favor nitration at the position meta to the acetic acid group.

Mechanistic Rationale

The reaction employs a classic nitrating mixture of concentrated nitric acid and an activating agent, in this case, acetic anhydride. Acetic anhydride reacts with nitric acid to form the highly electrophilic acetyl nitrate, which then generates the nitronium ion (NO₂⁺). This powerful electrophile attacks the electron-rich toluene ring. The reaction is conducted at a low temperature (0-5 °C) to control the highly exothermic nature of the nitration, preventing over-nitration and decomposition of the starting material. Dichloromethane serves as an inert solvent.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from published patent literature and should be performed by qualified personnel with appropriate safety precautions.[6][7]

-

Vessel Preparation: To a reaction flask equipped with a thermometer, stirrer, and dropping funnel, add 2-methylphenylacetic acid (1.0 eq), acetic anhydride (1.1 eq), and dichloromethane.

-

Cooling: Begin stirring and cool the mixture to 0 °C using an ice bath.

-

Nitration: Slowly add 98% concentrated nitric acid (1.4-1.6 eq) dropwise, ensuring the internal temperature is maintained between 0 °C and 5 °C. The causality for this strict temperature control is to prevent runaway reactions and the formation of undesired dinitro or oxidized byproducts.

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 2 to 3 hours to ensure the reaction proceeds to completion.

-

Isolation: Upon completion, isolate the solid product by filtration.

-

Purification: Wash the crude product with cold water to remove residual acids and purify further as needed, typically through recrystallization, to yield the final product. The expected yield is approximately 60-61%.[7]

Applications in Research and Drug Development

The true value of this compound lies in the versatility of its functional groups, making it a strategic intermediate for synthesizing more complex molecules.[8][9]

Core as a Versatile Chemical Intermediate

The nitro and carboxylic acid groups are amenable to a wide range of chemical transformations.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂). This aniline derivative is a cornerstone for building heterocyclic rings, forming amides, or participating in coupling reactions.

-

Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules of interest. This is a critical step in creating linkers for PROTACs or conjugating to other pharmacophores.

Role as a Pharmaceutical Building Block

While specific drugs derived directly from this molecule are not widely reported, its structural motifs are common in pharmacologically active compounds. Phenylacetic acid derivatives, in general, are precursors to various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[10] The nitroaromatic moiety is also present in numerous approved drugs, where it can contribute to binding or serve as a handle for further synthesis.[9] Its isomers, such as 4-nitrophenylacetic acid, are used as intermediates in the synthesis of penicillin precursors, local anesthetics, and potential angiogenesis inhibitors.[11]

Conceptual Role as a Chemical Intermediate

Caption: Potential synthetic pathways originating from the core molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The following information is synthesized from available Safety Data Sheets (SDS).[5][12][13]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[12]

-

Respiratory Protection: Use only outdoors or in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

-

-

First-Aid Measures:

-

Eyes: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]

-

Skin: IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[12]

-

Inhalation: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

-

-

Handling and Storage:

References

-

HDH Chemicals. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

-

Win-Win Chemical. (n.d.). 54941-44-5 2-(4-Methyl-3-nitro-phenyl)acetic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(3-Methyl-4-nitrophenyl)acetic Acid. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Nitrophenylacetic acid. Retrieved from [Link]

- Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

-

ChemBK. (2024). 2-Methyl-3-nitro phenyl acetic acid. Retrieved from [Link]

- Google Patents. (2011). CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

-

Fisher Scientific. (n.d.). 2-Methyl-3-nitrophenylacetic acid, 96%. Retrieved from [Link]

-

NSR Laboratories Pvt. Ltd. (n.d.). 4-Nitrophenyl acetic Acid (CAS 104-03-0). Retrieved from [Link]

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633. Retrieved from [Link]

-

MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4968. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. 54941-44-5 2-(4-Methyl-3-nitro-phenyl)acetic acid 3-硝基-4-甲基苯乙酸 -Win-Win Chemical [win-winchemical.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-Methyl-3-nitrophenylacetic acid, 96% | Fisher Scientific [fishersci.ca]

- 6. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 7. CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 10. 2-(3-Methyl-4-nitrophenyl)acetic Acid [myskinrecipes.com]

- 11. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture [nsrlaboratories.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(4-Methyl-3-nitrophenyl)acetic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methyl-3-nitrophenyl)acetic acid, a key organic intermediate with significant applications in pharmaceutical research and development. With a molecular weight of 195.17 g/mol , this compound serves as a versatile building block in the synthesis of complex therapeutic agents.[1][2][3] This document details its physicochemical properties, provides a validated synthesis protocol, outlines methods for analytical characterization, and discusses its pivotal role as a building block for targeted protein degraders and other pharmaceuticals. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their discovery pipelines.

Compound Identification and Physicochemical Properties

This compound, identified by the CAS Number 54941-44-5, is a substituted phenylacetic acid derivative.[1] The presence of the carboxylic acid, methyl, and nitro functional groups makes it a valuable and reactive intermediate for further chemical modification.

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical assessment. Below is a summary of its key identifiers and physicochemical characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-nitro-4-methylphenylacetic acid; (4-methyl-3-nitrophenyl)acetic acid; 5-(Carboxymethyl)-2-methylnitrobenzene | [3] |

| CAS Number | 54941-44-5 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1][2][3] |

| Molecular Weight | 195.17 g/mol | [1][2][3] |

| Appearance | Solid powder, typically yellow to yellow-green | [2] |

| Melting Point | 132-136 °C (for isomer 2-methyl-3-nitrophenylacetic acid) | [2] |

| Boiling Point (Predicted) | 377.6 ± 27.0 °C | [2] |

| Density (Predicted) | 1.346 ± 0.06 g/cm³ | [2] |

The Scientific Rationale: A Key Building Block in Drug Development

The utility of this compound extends beyond that of a simple organic intermediate; it is a component with strategic importance in modern medicinal chemistry. Its structure is particularly relevant in two key areas: as a precursor to established active pharmaceutical ingredients (APIs) and as a building block in the burgeoning field of targeted protein degradation.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound is a documented intermediate in the synthesis of various pharmaceutical agents. For instance, related isomers like 2-Methyl-3-nitrophenylacetic acid are used in the preparation of Ropinirole, a non-ergoline dopamine agonist prescribed for treating Parkinson's disease and restless legs syndrome.[4][5] The structural motifs present in this compound are common in neurological and other therapeutic agents, making it a valuable starting material.

Building Block for Targeted Protein Degradation

A significant modern application for this molecule is its use as a "Protein Degrader Building Block".[1] This refers to its role in constructing Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. This compound provides a versatile scaffold that can be elaborated into either the linker or the E3 ligase-binding component, offering synthetic handles for further chemical modification.

Sources

A Comprehensive Technical Guide to 2-(4-Methyl-3-nitrophenyl)acetic Acid: Synthesis, Characterization, and Applications

Executive Overview

This technical guide provides an in-depth analysis of 2-(4-Methyl-3-nitrophenyl)acetic acid (CAS No. 54941-44-5), a key organic intermediate with significant applications in modern drug discovery and chemical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its physicochemical properties, a detailed and validated synthesis protocol, and a thorough guide to its analytical characterization. Furthermore, we explore its emerging role as a versatile building block, particularly in the development of novel protein degraders. The protocols and data presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Physicochemical and Structural Properties

This compound is a substituted phenylacetic acid derivative. Its structure, featuring a carboxylic acid functional group, a methyl group, and a nitro group on the aromatic ring, makes it a valuable synthon for introducing specific pharmacophoric elements.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-nitro-4-methylphenylacetic acid, 4-Methyl-3-nitrophenylacetic acid, 5-(Carboxymethyl)-2-methylnitrobenzene | [1] |

| CAS Number | 54941-44-5 | [2][3] |

| Molecular Formula | C₉H₉NO₄ | [2][4] |

| Molecular Weight | 195.17 g/mol | [2][3][4] |

| Appearance | Expected to be a yellow to pale brown crystalline solid | [4] |

| Purity | Commercially available at ≥98% | [2] |

| Storage | Store at room temperature, protected from light and moisture. For long-term preservation of quality, storage in a freezer is recommended. | [2][5] |

Synthesis Protocol: Electrophilic Nitration of 4-Methylphenylacetic Acid

The most direct and industrially relevant synthesis of this compound involves the electrophilic aromatic substitution (nitration) of 4-methylphenylacetic acid.

Principle and Rationale

This synthesis is based on the nitration of an activated aromatic ring. The starting material, 4-methylphenylacetic acid, contains two ortho-directing groups (methyl and acetic acid). The nitration is directed to the position ortho to the methyl group and meta to the deactivating (but ortho, para-directing) acetic acid group. The use of acetic anhydride with nitric acid generates the potent electrophile, the nitronium ion (NO₂⁺), in situ. The reaction is conducted at a low temperature (0–5 °C) because nitration is a highly exothermic process; this control is critical to prevent over-nitration (dinitration) and decomposition of the starting material, thereby ensuring higher yield and purity of the desired monosubstituted product. Dichloromethane is an effective solvent as it is inert under these reaction conditions and facilitates temperature control.

Materials and Equipment

-

Chemicals: 4-Methylphenylacetic acid, Acetic anhydride, Concentrated Nitric Acid (98%), Dichloromethane (DCM), Ice, Deionized water.

-

Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer with stir bar, thermometer, ice bath, Buchner funnel, and filtration apparatus.

Step-by-Step Procedure

This protocol is adapted from a patented method for a structurally related isomer and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][7]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 4-methylphenylacetic acid (1.0 eq) and dichloromethane (approx. 1 mL per gram of starting material).

-

Addition of Acetic Anhydride: Add acetic anhydride (1.1 eq) to the suspension.

-

Cooling: Place the flask in an ice bath and stir the mixture until the temperature stabilizes at 0 °C.

-

Nitric Acid Addition: Slowly add concentrated nitric acid (1.5 eq) dropwise via the dropping funnel. Causality: A slow, controlled addition is crucial to manage the exothermic reaction and maintain the temperature between 0–5 °C. A rapid increase in temperature can lead to unsafe conditions and the formation of unwanted byproducts.

-

Reaction: After the addition is complete, allow the reaction to stir at 0–5 °C for 2–3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

Workup: Upon completion, slowly quench the reaction by adding ice-cold water. The product will precipitate out of the solution.

-

Isolation: Filter the resulting solid using a Buchner funnel. Wash the solid precipitate thoroughly with cold deionized water to remove any residual acid.

-

Drying: Dry the isolated solid under vacuum to yield the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirmation of the chemical structure and assessment of purity are self-validating steps essential for any synthesis. The following spectroscopic methods are standard for characterizing the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. Based on data from analogous compounds, the following characteristic absorption bands are expected[6]:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500–3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700–1725 cm⁻¹.

-

N-O Asymmetric Stretch (Nitro Group): A strong band around 1520–1560 cm⁻¹.

-

N-O Symmetric Stretch (Nitro Group): A strong band around 1330–1370 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is the most definitive tool for confirming the specific substitution pattern on the aromatic ring. The expected signals are:

-

~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH).

-

Aromatic Region (7.3–8.0 ppm, 3H): The three aromatic protons will exhibit a specific splitting pattern (e.g., a doublet, a singlet, and another doublet) confirming the 1,2,4-substitution pattern. This pattern is distinct from other isomers.

-

~3.7 ppm (singlet, 2H): The methylene protons (CH₂) adjacent to the aromatic ring and the carboxyl group.

-

~2.4 ppm (singlet, 3H): The methyl protons (CH₃) attached to the aromatic ring.

-

-

¹³C NMR: The carbon NMR spectrum should show 9 distinct signals corresponding to the nine unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight of approximately 195.17.

Applications in Drug Discovery and Chemical Biology

This compound is not merely a simple organic chemical; it is a specialized building block with high relevance in modern pharmaceutical research.

-

Protein Degrader Building Blocks: This compound is explicitly categorized as a building block for protein degraders.[2] In this context, it can be used as a linker or a component of a ligand that binds to an E3 ubiquitin ligase or a target protein. The field of targeted protein degradation, which includes technologies like PROTACs (Proteolysis-Targeting Chimeras), is a frontier in drug development for "undruggable" targets.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The structural motif of nitrophenylacetic acid is found in various biologically active molecules. For instance, the closely related isomer, 2-methyl-3-nitrophenylacetic acid, is a key intermediate in the synthesis of Ropinirole, a dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[6][9] This underscores the value of this chemical class in constructing complex APIs.

Safety, Handling, and Storage

Proper handling of this compound is essential. The following safety information is compiled from safety data sheets of structurally similar compounds.[5][10][11]

| Category | Description |

| Hazard Class | Causes serious eye irritation/damage. May cause skin and respiratory irritation.[4][10] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves, eye protection, and face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| First Aid Measures | Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention. Skin: Wash off with soap and plenty of water. Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[10][11] |

| Handling | Handle in a well-ventilated area or fume hood. Avoid dust formation. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[11] |

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis via electrophilic nitration, combined with its utility as a building block in complex molecular architectures, makes it a compound of significant interest to the drug discovery and chemical synthesis communities. The detailed protocols, characterization data, and safety guidelines provided in this document offer a comprehensive resource for scientists working with this important molecule.

References

-

This compound, min 98%, 1 gram. Chemsavers.[Link]

-

2-Methyl-3-nitro phenyl acetic acid - ChemBK. ChemBK.[Link]

- CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

- CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

- WO 2006/123356 A1 - AN IMPROVED PROCESS FOR THE PREPARATION OF 4-[2-(DI-N-PROPYLAMINO)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.cn]

- 6. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 7. CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 8. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

"2-(4-Methyl-3-nitrophenyl)acetic acid" synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2-(4-Methyl-3-nitrophenyl)acetic acid

Introduction: Significance and Synthetic Overview

This compound is a valuable organic intermediate, playing a crucial role as a building block in the synthesis of more complex molecules within the pharmaceutical and specialty chemical industries.[1][2] Its structure, featuring a substituted phenylacetic acid core, makes it a versatile precursor for various bioactive compounds.[3][4]

This guide provides a detailed examination of the primary synthesis mechanism for this compound, which proceeds via the electrophilic aromatic substitution—specifically, the nitration—of 4-methylphenylacetic acid. We will explore the underlying chemical principles, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and safe synthesis.

Core Mechanism: Electrophilic Aromatic Substitution

The synthesis hinges on the nitration of a substituted benzene ring, a cornerstone reaction in organic chemistry.[5] The starting material, 4-methylphenylacetic acid (also known as p-tolylacetic acid), possesses two substituents on the aromatic ring: a methyl group (-CH₃) at position 4 and an acetic acid moiety (-CH₂COOH) at position 1.[6]

The directing effects of these existing groups govern the position of the incoming electrophile (the nitro group, -NO₂).

-

Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 6, and 4). Since the para position is already occupied, it strongly directs to positions 2 and 6.

-

Acetic Acid Group (-CH₂COOH): This group is considered weakly activating and also an ortho, para-director.

The combined influence of these two groups makes the positions ortho to the methyl group (2 and 6) the most electron-rich and thus the most susceptible to electrophilic attack. The nitration predominantly occurs at the 3-position (which is equivalent to the 5-position due to symmetry, but adjacent to the methyl group), placing the nitro group ortho to the methyl group.

Mechanism Deep Dive: A Three-Step Process

The reaction proceeds through a well-established three-stage mechanism.[5]

-

Generation of the Electrophile (Nitronium Ion): The active electrophile, the nitronium ion (NO₂⁺), is generated in situ. While a mixture of concentrated sulfuric and nitric acids is classic for this purpose, an effective alternative involves reacting concentrated nitric acid with a dehydrating agent like acetic anhydride.[7][8] The acetic anhydride removes water, driving the equilibrium towards the formation of the highly reactive nitronium ion.[9]

-

Electrophilic Attack and Formation of the Sigma Complex: The π-electron system of the 4-methylphenylacetic acid ring attacks the nitronium ion. This step is the rate-determining step of the reaction.[5] The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring, with resonance structures showing the charge at positions ortho and para to the site of attack.

-

Deprotonation and Re-aromatization: A weak base in the reaction mixture (e.g., water or the acetate ion) removes a proton from the carbon atom bonded to the new nitro group. This restores the aromaticity of the ring, yielding the final product, this compound.[5]

Field-Proven Experimental Protocol

The following protocol is adapted from established synthetic methods, providing a reliable pathway to the target compound.[7][8]

Reagents and Materials

-

4-Methylphenylacetic acid

-

Acetic anhydride

-

Concentrated nitric acid (98%)

-

Dichloromethane (CH₂Cl₂)

-

Reaction flask equipped with a thermometer, magnetic stirrer, and dropping funnel

-

Ice bath

Step-by-Step Methodology

-

Reactant Charging: In a reaction flask, charge 4-methylphenylacetic acid, acetic anhydride, and dichloromethane. The patent suggests a molar ratio of approximately 1:1.10 for the acid to acetic anhydride.[7][8]

-

Cooling: Begin stirring the mixture and cool the flask in an ice bath to a temperature of 0°C. Maintaining low temperatures is critical as nitration is a highly exothermic process.[10]

-

Nitric Acid Addition: Slowly add concentrated nitric acid dropwise via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature between -5°C and 5°C.[8]

-

Reaction Period: After the addition is complete, allow the reaction to continue stirring at a controlled temperature (e.g., 0°C to 5°C) for 1 to 3 hours to ensure completion.[7]

-

Product Isolation: The product, this compound, will precipitate out of the solution. Isolate the solid product by vacuum filtration.

-

Purification (Optional): The crude product can be washed with cold water and recrystallized from a suitable solvent like ethanol to achieve higher purity.

Data Presentation: Synthesis Yields

The following table summarizes results from example syntheses, demonstrating the effectiveness of the described protocol.[7][8] Note: The cited patent uses 2-methylphenylacetic acid as the starting material, which would yield a different isomer. The protocol is directly applicable to 4-methylphenylacetic acid to obtain the target compound of this guide. The yields below are as reported in the patent for its specific starting material but are representative of this type of reaction.

| Parameter | Example 1 | Example 2 | Example 3 |

| Starting Material | 20g (0.133 mol) | 20g (0.133 mol) | 20g (0.133 mol) |

| Nitric Acid | 12g (0.190 mol) | 12.9g (0.205 mol) | 13.4g (0.212 mol) |

| Acetic Anhydride | 15g (0.147 mol) | 15g (0.147 mol) | 15g (0.147 mol) |

| Reaction Temp. | 0°C - 5°C | 5°C - 10°C | 0°C - 5°C |

| Reaction Time | 3.0 h | 1.0 h | 2.0 h |

| Product Mass | 15.76 g | 15.50 g | 15.96 g |

| Yield | 60.6% | 59.6% | 61.4% |

Trustworthiness and Scientific Integrity

The protocol described is a self-validating system grounded in fundamental principles of organic chemistry.

-

Causality: The choice of a low-temperature environment directly addresses the high exothermicity of the nitration reaction, preventing thermal runaway and minimizing the formation of undesirable byproducts such as dinitrated or oxidized species.[9][10]

-

Control: The slow, dropwise addition of nitric acid is a critical control measure. It ensures that the rate of heat generation does not exceed the cooling capacity of the system, thereby maintaining reaction specificity.

-

Stoichiometry: The use of a slight excess of the nitrating agent (formed from nitric acid and acetic anhydride) ensures the complete conversion of the starting material, maximizing the yield of the desired product.

Conclusion

The synthesis of this compound is efficiently achieved through the electrophilic nitration of 4-methylphenylacetic acid. A thorough understanding of the reaction mechanism, particularly the directing effects of the ring substituents and the necessity of generating a potent electrophile, is key to success. By implementing a carefully controlled experimental protocol, particularly with respect to temperature management, researchers can reliably produce this important chemical intermediate with good yields and high purity. The synthesis serves as an excellent practical application of electrophilic aromatic substitution theory for professionals in drug development and chemical research.

References

-

ChemBK. (2024). 2-Methyl-3-nitro phenyl acetic acid. Available at: [Link]

-

Wikipedia. (2023). (2-Nitrophenyl)acetic acid. Available at: [Link]

- Google Patents. (2012). CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound, min 98%, 1 gram. Available at: [Link]

- Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

- Google Patents. (2006). WO 2006/123356 A1.

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-nitrophenyl acetic acid. Available at: [Link]

-

MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]

-

vpscience.org. (n.d.). NITRATION. Available at: [Link]

-

University of Wisconsin-La Crosse. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

-

Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Available at: [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

-

PubChem - NIH. (n.d.). p-Tolylacetic acid. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

- Google Patents. (2010). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture [nsrlaboratories.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. p-Tolylacetic acid | C9H10O2 | CID 248474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 8. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 9. vapourtec.com [vapourtec.com]

- 10. vpscience.org [vpscience.org]

Spectroscopic data of "2-(4-Methyl-3-nitrophenyl)acetic acid" (¹H NMR, ¹³C NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Methyl-3-nitrophenyl)acetic acid

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its molecular structure is paramount for its effective utilization and for ensuring its purity and identity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structural features of this compound. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, detailing the principles of each technique, predictive analysis of the spectra, and standardized protocols for data acquisition. For illustrative purposes and to ground our predictions, we will draw parallels with the well-characterized analogue, 4-nitrophenylacetic acid, where extensive public data is available.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound suggests the presence of several distinct proton environments. The analysis is based on the influence of electron-donating (methyl) and electron-withdrawing (nitro, carboxylic acid) groups on the aromatic ring.

-

Aromatic Protons: The three protons on the phenyl ring will exhibit distinct chemical shifts due to their positions relative to the substituents. The proton ortho to the nitro group is expected to be the most deshielded (highest ppm), while the proton ortho to the methyl group will be the most shielded (lowest ppm).

-

Methylene Protons (-CH₂-): The two protons of the acetic acid methylene group are adjacent to the aromatic ring and the carbonyl group, leading to a characteristic singlet in the range of 3.6-3.8 ppm.

-

Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring will appear as a singlet, typically in the range of 2.3-2.5 ppm.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet at a high chemical shift (10-12 ppm), which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.0 | d | 1H | Ar-H |

| ~7.5 | dd | 1H | Ar-H |

| ~7.3 | d | 1H | Ar-H |

| ~3.7 | s | 2H | -CH₂- |

| ~2.4 | s | 3H | -CH₃ |

| ~11.0 | br s | 1H | -COOH |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear at the downfield end of the spectrum, typically in the 170-180 ppm range.

-

Aromatic Carbons: The six aromatic carbons will have different chemical shifts due to the electronic effects of the substituents. The carbon bearing the nitro group will be significantly deshielded.

-

Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region, generally between 35-45 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will be the most shielded, appearing at the upfield end of the spectrum, around 15-20 ppm.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175 | -COOH |

| ~148 | Ar-C (C-NO₂) |

| ~138 | Ar-C (C-CH₃) |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~125 | Ar-C |

| ~122 | Ar-C |

| ~40 | -CH₂- |

| ~18 | -CH₃ |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is typically required compared to ¹H NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 100 or 125 MHz for carbon) is used.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure each carbon appears as a singlet.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

-

Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum of this compound

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1530 & ~1350 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1600 & ~1475 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch (carboxylic acid) |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum of this compound

The molecular weight of this compound (C₉H₉NO₄) is 195.17 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass can be used to confirm the elemental composition.

-

Molecular Ion Peak ([M]⁺ or [M-H]⁻): Depending on the ionization technique (e.g., ESI+, ESI-), the molecular ion peak is expected at m/z 195 (for the neutral molecule in techniques like EI), 196 ([M+H]⁺ in ESI+), or 194 ([M-H]⁻ in ESI-).

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the nitro group (-NO₂, 46 Da).

Table 4: Predicted MS Data (ESI-)

| m/z | Assignment |

|---|---|

| 194.05 | [M-H]⁻ |

| 150.06 | [M-H-CO₂]⁻ |

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it through an LC column.

-

Acquire data in both positive and negative ion modes to determine the best ionization.

-

Set the mass range to cover the expected molecular weight (e.g., m/z 50-500).

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Caption: General workflow for LC-MS analysis.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation and purity assessment of this compound. While the data presented here is predictive, it is based on established principles of spectroscopy and serves as a robust guide for researchers working with this compound. Experimental verification using the protocols outlined is essential for confirming these predictions and ensuring the integrity of subsequent research.

References

-

PubChem - National Library of Medicine. PubChem provides comprehensive information on chemical substances, including physical properties, spectral information, and safety data. [Link]

-

Spectral Database for Organic Compounds (SDBS). An integrated spectral database system for organic compounds, which includes ¹H NMR, ¹³C NMR, MS, and IR spectra. Maintained by the National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Journal of Organic Chemistry. A leading peer-reviewed journal for the publication of original research in organic chemistry, often containing detailed experimental sections with spectroscopic data. [Link]

-

Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan. A standard textbook providing fundamental principles and practical applications of spectroscopic techniques in organic chemistry. (Note: A direct link to the full textbook is not possible, but it is a standard reference in the field). [Link]

Biological activity of nitrophenylacetic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Nitrophenylacetic Acid Derivatives

Executive Summary

Nitrophenylacetic acid (NPA) and its derivatives represent a versatile and highly significant class of chemical compounds in medicinal chemistry and drug development. The unique electronic properties imparted by the nitro group, combined with the reactivity of the phenylacetic acid scaffold, give rise to a broad spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and specific enzyme inhibition. The synthetic tractability of the core structure allows for extensive modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the key biological activities of NPA derivatives, delves into the underlying mechanisms of action, presents detailed experimental protocols for their evaluation, and explores the critical structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

The Nitrophenylacetic Acid Scaffold: A Foundation for Bioactivity

Chemical Properties and Synthetic Versatility

Nitrophenylacetic acid is a derivative of phenylacetic acid featuring a nitro group substituent on the aromatic ring. The position of the nitro group (ortho-, meta-, or para-) significantly influences the molecule's electronic properties, reactivity, and, consequently, its biological interactions.

-

2-Nitrophenylacetic Acid (ortho-NPA): This isomer is a valuable precursor in the synthesis of various biologically active molecules and heterocycles.[1] Its reduction can lead to anilines that cyclize to form lactams or, with weaker reducing agents, hydroxamic acids.[1] These structures are foundational in developing enzyme inhibitors and anticancer agents.[1]

-

3-Nitrophenylacetic Acid (meta-NPA): The chemical structure of 3-NPA, with its distinct reactivity due to the nitro group and acetic acid side chain, makes it a critical intermediate for synthesizing complex organic molecules, particularly in the pharmaceutical sector.[2] The nitro group can be reduced to an amine, opening pathways for creating a wide range of biologically active compounds.[2]

-

4-Nitrophenylacetic Acid (para-NPA): As an intermediate, 4-NPA is used in the synthesis of pharmaceuticals, dyestuffs, and penicillin precursors.[3][4] Its chemical properties make it a suitable ligand for investigating enzyme mechanisms and a building block for compounds with potential anti-angiogenic properties.[3][4]

The Nitro Group: A Key Modulator of Biological Activity

The nitro (NO₂) group is far from a passive substituent; it is an "efficient scaffold" in the synthesis of new bioactive molecules.[5][6][7] Its strong electron-withdrawing nature profoundly affects the polarity and electronic characteristics of the parent molecule, enhancing interactions with biological targets like amino acid residues in proteins.[6][7] A primary mechanism of action, particularly in antimicrobial contexts, involves the in-cell reduction of the nitro group. This process generates toxic reactive intermediates, such as nitroso and superoxide species, which can covalently bind to DNA, causing nuclear damage and subsequent cell death.[5] This dual nature means the nitro group can be considered both a pharmacophore (a molecular feature responsible for a drug's pharmacological activity) and a toxicophore (a feature responsible for toxicity).[6][7]

Key Biological Activities of NPA Derivatives

The functional versatility of the NPA scaffold has led to the discovery of derivatives with potent activity against a range of diseases.

Anticancer Activity

NPA derivatives have emerged as promising candidates for anticancer drug development, demonstrating cytotoxicity against various cancer cell lines.

Mechanism of Action: The anticancer effects are often linked to the ability of these compounds to induce apoptosis (programmed cell death) and inhibit enzymes crucial for tumor growth and proliferation.[8] For instance, some derivatives modulate the levels of pro- and anti-apoptotic proteins like Bax and Bcl-2 and activate caspases, indicating the induction of the mitochondrial apoptosis pathway.[9] Furthermore, NPA derivatives serve as intermediates in synthesizing compounds with anti-angiogenic properties, which inhibit the formation of new blood vessels necessary for tumor growth.[3][4]

Field-Proven Insights: Studies have shown that the presence and position of the nitro group are critical. In a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds featuring a nitro moiety demonstrated significantly higher cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines compared to analogous compounds with a methoxy group.[8][10]

Data Presentation: Cytotoxicity of Phenylacetamide Derivatives

| Compound ID | Substituent | Target Cell Line | IC₅₀ (µM) | Reference Drug (Imatinib) IC₅₀ (µM) |

|---|---|---|---|---|

| 2b | m-nitro | PC3 (Prostate Carcinoma) | 52 | 40 |

| 2c | p-nitro | PC3 (Prostate Carcinoma) | 80 | 40 |

| 2c | p-nitro | MCF-7 (Breast Cancer) | 100 | 98 |

Data synthesized from studies on phenylacetamide derivatives.[8][10]

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial agents.[5]

Mechanism of Action: The primary antimicrobial mechanism involves the intracellular reduction of the nitro group, which produces cytotoxic reactive nitrogen species. These intermediates can cause widespread damage to cellular macromolecules, including DNA, leading to cell death.[5] This redox activity is effective against a broad spectrum of microorganisms, including bacteria and fungi.

Field-Proven Insights: Research into N,N'-(4-nitro-1,2-phenylene)diamide derivatives revealed that compounds with strong electron-withdrawing groups exhibited superior antibacterial activity.[11] One derivative, N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) (3d), was particularly potent, showing broad-spectrum activity against multiple clinical isolates, including Methicillin-resistant Staphylococcus aureus (MRSA).[11] Similarly, certain 2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamide compounds have shown significant antibacterial and antifungal activity.[12]

Data Presentation: Antimicrobial Activity of Derivative 3d

| Test Organism | Zone of Inhibition (mm) | MIC (mg/mL) | MBC/MFC (mg/mL) |

|---|---|---|---|

| Pseudomonas aeruginosa | 11 | 12.5 | 12.5 (Bactericidal) |

| MRSA | 34 | 12.5 | 12.5 (Bactericidal) |

| Escherichia coli | 22 | 12.5 | 12.5 (Bactericidal) |

| Klebsiella pneumoniae | 11 | 25.0 | >25.0 (Bacteriostatic) |

| Candida albicans | 18 | 12.5 | >25.0 (Fungistatic) |

Data from a study on N,N'-(4-nitro-1,2-phenylene)diamide derivatives.[11]

Anti-inflammatory Activity

NPA derivatives have shown potential in mitigating inflammatory responses, a key factor in many chronic diseases.

Mechanism of Action: The pharmacological effects of many anti-inflammatory drugs are due to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing inflammatory mediators like prostaglandins and leukotrienes.[13] Some NPA derivatives function through this mechanism. Additionally, nitrated fatty acids, a related class of molecules, have been shown to repress NF-κB-dependent gene expression, a critical pathway in inflammation.[14] Other pyrrole-containing derivatives have demonstrated the ability to suppress pro-inflammatory cytokines like TNF-α while elevating anti-inflammatory cytokines such as TGF-β1.[15][16][17]

Field-Proven Insights: In a study of new carboxylic acids, derivatives showed potent inhibition of both COX-1 and COX-2 enzymes.[13] Another study on a pyrrole derivative found that while a single dose had minimal effect, repeated administration over 14 days led to a significant reduction in inflammation in an in vivo model, suggesting cumulative or adaptive mechanisms of action.[15][16][17]

Enzyme Inhibition

The specific chemical architecture of NPA derivatives makes them effective inhibitors of various enzymes implicated in disease.

Mechanism of Action: The nitro group can effectively mimic the binding of a carboxylic acid's anionic form, allowing it to interact with active site residues.[18] For example, in aldose reductase (ALR2), an enzyme linked to diabetic complications, the nitro group is predicted to bind to Tyr48 and His110 residues in the enzyme's active site.[18] This mimetic capability allows for the design of potent and selective inhibitors.

Examples of Enzyme Inhibition:

-

Aldose Reductase (ALR2): Nitrophenyl derivatives have been identified as a novel class of ALR2 inhibitors.[18]

-

Tyrosinase: Nitrophenylpiperazine derivatives have been designed and synthesized as novel inhibitors of tyrosinase, an enzyme involved in melanin production.[19]

-

Malonic Enzyme: 4-Nitrophenylacetic acid has been shown to inhibit 3-hydroxyacyl-CoA dehydrogenase, with the nitro group thought to react with a cysteine residue in the active site.[3]

Methodologies for Assessing Biological Activity

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential.

In Vitro Cytotoxicity Evaluation: MTS Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. It is chosen for its reliability and suitability for high-throughput screening.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the nitrophenylacetic acid derivatives in the appropriate cell culture medium. Add the compounds to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Imatinib).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Workflow Diagram: MTS Assay

Caption: Workflow for determining cytotoxicity using the MTS assay.

Antimicrobial Susceptibility Testing: Broth Dilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

Experimental Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the NPA derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

-

(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Workflow Diagram: MIC Determination

Caption: Workflow for MIC determination via the broth dilution method.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.[13][15]

Experimental Protocol:

-

Animal Acclimatization: Acclimate Wistar rats or mice for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Divide animals into groups: a control group (vehicle), a positive control group (e.g., Diclofenac), and test groups receiving different doses of the NPA derivative via intraperitoneal or oral administration.

-

Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Inflammation: Inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw to induce localized edema.

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

Workflow Diagram: Carrageenan-Induced Paw Edema Assay

Caption: Experimental workflow for the in vivo paw edema assay.

Synthesis and Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.

General Synthetic Routes: A common method for synthesizing NPA derivatives involves the nitration of a substituted benzene ring using a mixed acid (concentrated nitric and sulfuric acid), followed by substitution and hydrolysis steps to yield the final product.[20]

Key SAR Insights:

-

Role of the Nitro Group: As previously discussed, the presence of a nitro group often enhances cytotoxic and antimicrobial activity compared to other substituents like methoxy groups.[8][10]

-

Impact of Electron-Withdrawing Groups: The introduction of other electron-withdrawing groups, such as trifluoroacetamide, can further boost antibacterial potency.[11]

-

Positional Isomerism: The position of the nitro group (ortho, meta, para) can significantly alter the binding affinity and selectivity of the derivative for its biological target, although this requires systematic investigation for each target class.

Hypothetical Signaling Pathway: NPA Derivative-Induced Apoptosis

Caption: A potential mechanism for NPA derivative-induced apoptosis.

Conclusion and Future Perspectives

Nitrophenylacetic acid derivatives constitute a rich and promising field for therapeutic innovation. Their proven efficacy across anticancer, antimicrobial, and anti-inflammatory applications, coupled with their synthetic accessibility, makes them highly attractive scaffolds for further development. Future research should focus on synthesizing novel analogues with improved potency and reduced toxicity, elucidating detailed mechanisms of action through advanced biochemical and cellular assays, and exploring their potential in combination therapies. The continued investigation of this versatile chemical class holds significant promise for addressing unmet needs in human and animal health.

References

- (2-Nitrophenyl)acetic acid - Wikipedia.

- 2-(4-Fluorophenyl)

- 4-Nitrophenyl acetic Acid (CAS 104-03-0)

- 2-(4-Fluorophenyl)

- Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)

- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC - NIH.

- Nitrophenyl derivatives as aldose reductase inhibitors - PubMed.

- The Role of 3-Nitrophenylacetic Acid in Modern Organic Synthesis.

- Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evalu

- Synthesis and antimicrobial activity of some new diphenylamine deriv

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchG

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI.